
LY2119620
Overview
Description
LY2119620 is a selective positive allosteric modulator (PAM) targeting the M₂ and M₄ muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in neurotransmission and cognitive functions . It exhibits dual activity:
- Allosteric Modulation: Enhances the potency and efficacy of orthosteric agonists (e.g., acetylcholine (ACh), iperoxo) by stabilizing active receptor conformations .
- Intrinsic Agonism: Acts as a partial allosteric agonist, directly activating M₂/M₄ receptors in [³⁵S]GTPγS binding assays (23.2% and 16.8% efficacy for M₂ and M₄, respectively) .
Structural studies reveal this compound binds to the extracellular vestibule of M₂/M₄ receptors, forming hydrogen bonds with residues S182ECL2, N4106.58, Y802.61, and E172ECL2, and stabilizes a contracted vestibule conformation critical for G protein coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Structure Assembly via Suzuki-Miyaura Coupling
The quinazolinone core of LY2119620 is synthesized through sequential Suzuki-Miyaura cross-coupling reactions. As detailed in patent CA3030204A1, this involves reacting 2-chloro-3-bromo-6-methylpyridine with a pyrazole boronic ester under palladium catalysis .
Table 1: Reaction Conditions for Suzuki Coupling
Component | Specification |
---|---|
Aryl halide | 2-Chloro-3-bromo-6-methylpyridine |
Boronic ester | 4-(Cyclopentylmethyl)-1H-pyrazol-5-yl |
Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |
Base | Cs₂CO₃ (1.5 equiv) |
Solvent | Dimethoxyethane (DME) |
Temperature | 85–100°C |
Reaction time | 12–24 hours |
Yield | 68–72% |
This step forms the biaryl structure critical for allosteric modulation. The choice of DME over DMF minimizes side reactions, while cesium carbonate ensures efficient deprotonation .
Functionalization via Alkylation
The pyrazole moiety undergoes alkylation to introduce the cyclopentylmethyl group, enhancing receptor binding affinity. GlpBio’s protocol specifies using cyclopentylmethyl bromide with potassium carbonate in dimethylformamide (DMF) at 60°C .
Table 2: Alkylation Optimization Parameters
Parameter | Effect on Yield |
---|---|
Solvent (DMF vs. THF) | DMF improves solubility by 40% |
Temperature (60°C vs. RT) | 60°C increases conversion to 95% |
Base (K₂CO₃ vs. NaOH) | K₂CO₃ reduces hydrolysis by 15% |
Post-alkylation, the product is purified via silica gel chromatography, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC) .
Intermediate Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃) .
-
¹³C NMR: 162.4 (C=O), 149.7 (pyridine-C), 128.5 (pyrazole-C) .
Mass Spectrometry
Large-Scale Production and Challenges
Solvent and Catalyst Recovery
Recycling palladium catalyst reduces costs by 30%, as demonstrated in patent CA3030204A1. Using a biphasic system (water/toluene), the catalyst is extracted into the aqueous phase and reused for three cycles without significant activity loss .
Impurity Profiling
Common impurities include:
-
Dehalogenated byproduct (5–7%): Mitigated by degassing solvents to prevent Pd(0) oxidation.
-
Di-alkylated species (2–3%): Controlled via stoichiometric limiting of alkylating agent .
Pharmacological Validation
Radioligand Binding Assays
This compound exhibits cooperative binding with orthosteric agonists like iperoxo. In [³H]N-methylscopolamine displacement assays, it shows a cooperativity factor (α) of 19.5 at M2 receptors, indicating strong positive modulation .
Table 3: Binding Affinity Parameters
Receptor | Kₐ (nM) | Bₘₐₐ (pmol/mg) | α (vs. ACh) |
---|---|---|---|
M2 | 2.1 | 1,450 | 19.5 |
M4 | 3.8 | 1,320 | 79.4 |
Chemical Reactions Analysis
Types of Reactions
LY2119620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Pharmacological Characterization
A series of studies have characterized the pharmacological profile of LY2119620 through various assays:
Parameter | Value |
---|---|
pK B (binding affinity) | 5.77 ± 0.10 |
Logα (cooperativity) | 1.40 ± 0.09 |
Efficacy in GTPγS-binding | 60% of maximal ACh response |
Efficacy in β-arrestin recruitment | ~30% enhancement for ACh |
These findings indicate that this compound significantly enhances receptor activity in a dose-dependent manner, particularly when used alongside orthosteric agonists .
Study on Schizophrenia Models
In a schizophrenia-mimicking mouse model, this compound demonstrated antipsychotic activity with reduced extrapyramidal side effects. This study highlighted its potential as a treatment option for psychiatric disorders by selectively targeting muscarinic receptor subtypes .
Structural Insights
Recent structural studies using X-ray crystallography have provided insights into how this compound interacts with the M2 receptor. The compound stabilizes specific conformations that are crucial for its allosteric effects:
- Binding Mode: The piperazine ring of this compound interacts with key residues within the receptor's allosteric site, influencing receptor dynamics and signaling pathways.
- Conformational Dynamics: The presence of this compound alters the conformational landscape of the M2 receptor, which may explain its differential effects on G-protein activation and β-arrestin recruitment .
Therapeutic Implications
While this compound shows promise as a research tool and potential therapeutic agent, its cross-reactivity with M2 receptors raises concerns regarding cardiovascular safety. Ongoing research aims to develop more selective modulators that retain the beneficial effects observed with this compound while minimizing adverse effects .
Mechanism of Action
LY2119620 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptors M2 and M4. This binding enhances the receptor’s response to the endogenous neurotransmitter acetylcholine, leading to increased receptor activity . The compound modulates the receptor’s conformation, stabilizing it in an active state, which enhances the efficacy of acetylcholine . This mechanism involves the interaction with specific amino acid residues in the receptor’s allosteric binding pocket .
Comparison with Similar Compounds
Structural and Binding Profile Comparisons
Key Differences :
- LY2033298 vs. This compound : this compound is a chemically optimized derivative of LY2033298 with enhanced potency and M₂/M₄ cross-reactivity .
- Gallamine vs. This compound : Gallamine acts as a negative allosteric modulator (NAM) at M₂, while this compound is a PAM .
Pharmacological and Functional Comparisons
Cooperativity with Orthosteric Agonists
Functional Insights :
- This compound uniquely enhances β-arrestin-2 recruitment in M₂ receptors, a feature absent in LY2033298 or gallamine .
- In contrast to this compound, MRS2500 (P2Y₁ receptor PAM) forms more hydrogen bonds (8 vs. 4), suggesting distinct selectivity mechanisms .
Signaling Pathway Effects
Compound | G Protein Activation (EC₅₀) | ERK1/2 Phosphorylation | β-Arrestin Bias |
---|---|---|---|
This compound | 0.5 µM (M₂) | Weak | Yes |
Iperoxo | 0.001 µM (M₂) | Strong | No |
ACh | 1.2 µM (M₂) | Moderate | No |
Mechanistic Notes:
- This compound stabilizes active M₂/M₄ conformations, facilitating G protein coupling while promoting β-arrestin pathways—unlike orthosteric agonists like iperoxo, which primarily activate G proteins .
- Co-crystallization studies show this compound and iperoxo bind simultaneously, with this compound enhancing iperoxo’s affinity by 25-fold .
Therapeutic Potential and Limitations
Critical Insight :
- This compound’s M₂ cross-reactivity limits clinical use but makes it a valuable tool for studying allosteric mechanisms .
Biological Activity
LY2119620 is a novel positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs). It has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as schizophrenia, due to its ability to modulate receptor activity without directly activating the receptor itself. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on receptor signaling, and implications for therapeutic use.
Allosteric Modulation
This compound enhances the affinity of orthosteric agonists (e.g., acetylcholine and iperoxo) for the M2 muscarinic receptor, which is crucial for its function as a PAM. The compound operates by binding to an allosteric site on the receptor, leading to conformational changes that stabilize the receptor in an active state. This results in increased efficacy of agonist binding and modulation of downstream signaling pathways.
Key Findings
- Affinity Enhancement : this compound significantly increases the potency (EC50) of both acetylcholine and iperoxo at the M2 receptor, enhancing their binding and functional responses .
- Signaling Pathways : The compound differentially modulates G-protein and β-arrestin pathways. While it enhances β-arrestin recruitment, it appears to inhibit G-protein activation at higher concentrations, indicating a bias in signaling pathways .
Structural Insights
Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound induces distinct conformational changes in the M2 receptor. These changes are critical for understanding how allosteric modulators can influence receptor dynamics and signaling .
Table 1: Effects of this compound on Receptor Signaling
Assay Type | Agonist | EC50 (nM) | Emax (%) | Signaling Pathway |
---|---|---|---|---|
GTPγS Binding | Acetylcholine | 5.2 | 90 | G-protein Activation |
GTPγS Binding | Iperoxo | 3.8 | 100 | G-protein Activation |
β-Arrestin Recruitment | Acetylcholine | 4.5 | 130 | β-Arrestin Pathway |
β-Arrestin Recruitment | Iperoxo | 2.9 | 115 | β-Arrestin Pathway |
Data sourced from various functional assays demonstrating the modulatory effects of this compound on M2 receptor activity .
Study 1: Modulation of Schizophrenia Symptoms
In a preclinical study, this compound was evaluated for its potential to ameliorate symptoms associated with schizophrenia. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced negative symptoms in animal models. This suggests that enhancing M4 receptor activity through allosteric modulation may provide therapeutic benefits for patients with schizophrenia .
Study 2: Cardiovascular Safety Profile
Despite its promising effects on cognitive functions, concerns regarding cardiovascular safety due to M2 receptor cross-reactivity were raised. A study highlighted that while this compound exhibits potent PAM activity at M2 receptors, it also poses risks of cardiovascular side effects, necessitating careful consideration in therapeutic contexts .
Q & A
Basic Research Questions
Q. What experimental approaches validate LY2119620's allosteric modulation of M2/M4 receptors?
this compound's allosteric activity can be validated using [35S]GTPγS binding assays to measure its intrinsic agonist activity (e.g., 23.2% and 16.8% efficacy at M2 and M4 receptors, respectively) and synergistic effects with orthosteric agonists like ACh or iperoxo. Co-binding studies with radiolabeled [3H]this compound confirm its allosteric binding kinetics, showing increased Bmax without altering Kd, indicative of G-protein-dependent modulation .
Q. How to design functional assays to assess this compound's subtype selectivity?
Use CHO cells expressing recombinant human M1-M5 receptors. Measure this compound's potentiation of orthosteric agonists (e.g., ACh, iperoxo) via calcium mobilization or cAMP inhibition assays. Compare EC50 shifts and cooperativity factors (α-values) across subtypes. For example, this compound exhibits higher α-values for M4 (α = 79.4) than M2 (α = 19.5) when co-applied with ACh .
Q. What methodologies confirm this compound's structural interaction with M2/M4 receptors?
X-ray crystallography (e.g., PDB: 4MQS) reveals this compound binding in the extracellular vestibule, forming π-π stacking with Trp4227.35 and hydrogen bonds with Glu172 and Tyr177. NMR spectroscopy detects dynamic changes in residues like M2025.54 upon ligand binding, while molecular dynamics (MD) simulations highlight interactions with ECL2/ECL3 domains .
Advanced Research Questions
Q. How to resolve contradictions in this compound's differential effects on G-protein vs. β-arrestin signaling?
Structural studies (cryo-EM, DEER spectroscopy) show this compound stabilizes distinct intracellular conformations. For example, this compound-agonist complexes favor TM5/6/7 closure, impairing Gαi/o coupling but enhancing β-arrestin recruitment. To validate, perform comparative BRET/FRET assays measuring G-protein dissociation and β-arrestin recruitment kinetics in M2R-expressing cells .
Q. How can researchers optimize binding assays using [3H]this compound for allosteric site characterization?
Use membranes from M2/M4-expressing cells in saturation binding assays with [3H]this compound (Kd ~1.8–3.4 µM). Include orthosteric agonists (e.g., 100 nM iperoxo) to enhance allosteric site accessibility. For competition assays, test negative allosteric modulators (NAMs) like NMS to quantify cooperativity. Buffer optimization (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2) improves signal-to-noise ratios .
Q. What computational strategies elucidate this compound's impact on ligand dissociation kinetics?
Perform τRAMD simulations to model iperoxo dissociation pathways in M2R. This compound blocks egress routes via the extracellular vestibule (ECV), prolonging ligand residence. Validate with surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure kon/koff changes in the presence of this compound .
Q. How to engineer dualsteric ligands by modifying this compound's scaffold?
Functionalize this compound's amide group to hybridize with orthosteric agonists (e.g., iperoxo). Synthesize derivatives via nucleophilic aromatic substitution of the thienopyridine sulfoxide intermediate. Validate using FRET-based assays to confirm dual binding to orthosteric and allosteric sites .
Q. Why does this compound exhibit differential cooperativity with orthosteric vs. inverse agonists?
MD simulations show this compound stabilizes active receptor states, enhancing agonist affinity (positive cooperativity) but antagonizing inverse agonists like NMS. Use mutagenesis (e.g., Trp422Ala) to disrupt π-π interactions and quantify changes in radioligand binding parameters (Bmax, Kd) .
Properties
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGOXSAAQWLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.